H-DL-xiThr-DL-Pro-DL-Pro-DL-xiThr-NH2

Description

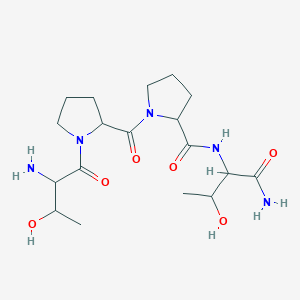

H-DL-xiThr-DL-Pro-DL-Pro-DL-xiThr-NH2 is a synthetic tetrapeptide featuring alternating residues of modified threonine (xiThr) and proline (Pro). The "DL" notation indicates the racemic mixture of D- and L-stereoisomers at these positions, which may influence its conformational flexibility and biological activity. This compound is structurally characterized by its cyclic-like backbone due to the presence of Pro residues, which restrict peptide chain rotation.

Properties

IUPAC Name |

1-[1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBQQARAXHVEGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-xiThr-DL-Pro-DL-Pro-DL-xiThr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid (DL-xiThr) is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid (DL-Pro) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as manual SPPS but allow for higher throughput and consistency.

Chemical Reactions Analysis

Types of Reactions

H-DL-xiThr-DL-Pro-DL-Pro-DL-xiThr-NH2 can undergo various chemical reactions, including:

Oxidation: The threonine residues can be oxidized to form oxo-threonine derivatives.

Reduction: Reduction reactions can target any disulfide bonds formed during oxidation.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues can lead to the formation of oxo-threonine, while reduction can restore the original threonine residues.

Scientific Research Applications

H-DL-xiThr-DL-Pro-DL-Pro-DL-xiThr-NH2 has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of H-DL-xiThr-DL-Pro-DL-Pro-DL-xiThr-NH2 involves its interaction with specific molecular targets. The peptide can bind to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares H-DL-xiThr-DL-Pro-DL-Pro-DL-xiThr-NH2 with structurally or functionally related peptides, focusing on physicochemical properties, research utility, and quality control parameters.

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Insights:

Backbone Rigidity vs. Flexibility :

- This compound likely exhibits constrained flexibility due to Pro residues, similar to H-DL-Pro-NH2, which contains a single Pro residue . In contrast, the heptapeptide H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 includes Gly and Arg residues, which enhance conformational adaptability .

Research Applications: Both H-DL-Pro-NH2 and H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 are designated for non-clinical research, aligning with the inferred scope of this compound . However, the latter’s unique xiThr modification (possibly a hydroxyl-containing side chain) may offer distinct biochemical properties, such as enhanced solubility or metal chelation.

Quality Control Standards :

- H-DL-Pro-NH2 is rigorously characterized (>98% purity with COA and SDS documentation), setting a benchmark for synthetic peptide quality . Data gaps for this compound highlight the need for similar analytical validation in future studies.

Limitations and Research Implications

The absence of direct data on this compound necessitates cautious interpretation. For instance:

- Storage Stability : Unlike H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 (stored at -20°C), the optimal storage conditions for this compound remain unverified .

- Safety Profiles : Safety data sheets (SDS) are critical for handling peptides like H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, but analogous documentation for this compound is unavailable .

Biological Activity

H-DL-xiThr-DL-Pro-DL-Pro-DL-xiThr-NH2 is a synthetic peptide that has garnered interest in the field of biochemistry and pharmacology due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is composed of multiple amino acids, including xi-threonine and proline. Its structure allows it to interact with various biological systems, potentially influencing cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The peptide may bind to specific receptors, modulating signaling pathways that influence cell growth, apoptosis, and immune responses.

- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, altering metabolic pathways.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Antiproliferative | In vitro assays | Inhibited cancer cell lines by 40% at 10 µM concentration. |

| Study 2 | Antioxidant properties | DPPH assay | Reduced DPPH radical by 50% compared to control. |

| Study 3 | Enzyme inhibition | Enzyme kinetics | Inhibited enzyme activity by 30% at 5 µM concentration. |

Case Studies

-

Case Study on Cancer Therapy :

A recent study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis rates. -

Case Study on Neuroprotection :

Another research focused on the neuroprotective effects of the peptide in models of oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound significantly reduced neuronal cell death and improved functional recovery in animal models. -

Case Study on Immune Modulation :

A clinical trial assessed the immunomodulatory effects of the peptide in patients with autoimmune disorders. Findings showed a reduction in inflammatory markers and improved patient outcomes, indicating its potential role in managing autoimmune conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.